N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a 1,2,5-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,5-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The reaction is usually carried out in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Another oxadiazole derivative with similar structural features.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with a 1,2,4-oxadiazole ring, used in various medicinal applications.
Uniqueness
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both dipropoxyphenyl and ethylphenoxy groups. This unique structure may confer distinct biological activities and properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C24H29N3O5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C24H29N3O5/c1-4-13-29-20-12-9-18(15-21(20)30-14-5-2)23-24(27-32-26-23)25-22(28)16-31-19-10-7-17(6-3)8-11-19/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,25,27,28) |
InChI Key |
DUFHPBFUVWNNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)CC)OCCC |
Origin of Product |
United States |
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